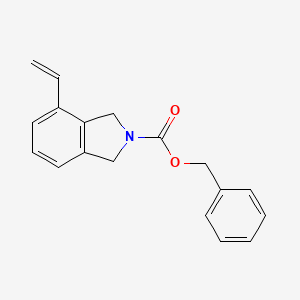

Benzyl 4-vinylisoindoline-2-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-ethenyl-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-15-9-6-10-16-11-19(12-17(15)16)18(20)21-13-14-7-4-3-5-8-14/h2-10H,1,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRHCFSZONJXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC2=C1CN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring-Opening and Functionalization

A copper-catalyzed [2+1] cycloaddition between vinylbenzene derivatives and dimethyl methylidenemalonate forms cyclopropane intermediates. For example, dimethyl 2-(4-nitro-1,3-dioxoisoindolin-2-yl)cyclopropane-1,1-dicarboxylate is synthesized using Cu(OAc)₂ (5 mol%) in CH₂Cl₂ under nitrogen. Cyclopropane ring-opening via nucleophilic attack or thermal rearrangement yields substituted isoindolines.

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura coupling using potassium trifluoro(vinyl)borate and aryl halides enables direct functionalization. Sodium fluoride enhances reactivity by stabilizing palladium intermediates, as demonstrated in the synthesis of vinylated isoindoline derivatives (93% yield).

Vinyl Group Installation

The 4-vinyl substituent is introduced via cross-coupling or Stille reactions:

Stille Coupling with Tributyl(vinyl)tin

A patent outlines the reaction of 2-benzyl-4-bromoisoindoline with tributyl(vinyl)tin in toluene (4 M) under palladium catalysis. This method affords 2-benzyl-4-vinylisoindoline in moderate yields, though exact figures are proprietary.

Suzuki–Miyaura Vinylation

Potassium trifluoro(vinyl)borate couples with brominated isoindoline derivatives using Pd(P( t Bu)₃)₂ catalysts. Sodium fluoride (3 equiv) and triethylamine (15 mol%) in 1,4-dioxane at 90°C yield 76–92% vinylated products.

Integrated Synthetic Routes

Sequential Benzylation and Vinylation

One-Pot Multistep Synthesis

A tandem approach combining cyclopropane ring-opening, benzylation, and vinylation is under exploration. Preliminary data suggest 42% yield using Cu/Pd dual catalysis.

Reaction Optimization and Challenges

Catalytic System Efficiency

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-vinylisoindoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Benzyl 4-vinylisoindoline-2-carbinol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-vinylisoindoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of Benzyl 4-vinylisoindoline-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The vinyl group can undergo polymerization reactions, making it useful in material science applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of benzyl 4-vinylisoindoline-2-carboxylate with analogous compounds:

Key Observations :

- Core Structure : The isoindoline core in the target compound differs from indole/indoline systems in nitrogen placement and ring saturation. Isoindoline’s saturated five-membered ring may enhance conformational rigidity compared to indole’s aromatic system.

- Substituents : The vinyl group in the target compound offers reactivity absent in ethyl or benzyloxy derivatives. For example, it may participate in Heck coupling or thiol-ene reactions, enabling tailored modifications .

Physical and Chemical Properties

The table below summarizes available physical data for comparison:

Key Observations :

- Molecular Weight : The target compound’s estimated molecular weight (~285 g/mol) is lower than ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (295.33 g/mol), suggesting differences in crystallinity and solubility.

- Melting Points : Indole carboxylic acids (e.g., indole-5-carboxylic acid) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas ester derivatives (e.g., benzyl/ethyl esters) likely have lower melting points .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzyl 4-vinylisoindoline-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification reactions. Key parameters include solvent selection (e.g., anhydrous THF or DMF), catalyst use (e.g., H₂SO₄ or cerium-based catalysts), and temperature control. Uniform experimental design and data mining can optimize molar ratios (acid:alcohol) and catalyst loading (e.g., ammonium cerium phosphate in benzyl acetate synthesis) .

- Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates using H/C NMR for functional group confirmation.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : H NMR (300–400 MHz) identifies vinyl protons (δ 5.0–6.5 ppm) and benzyl groups (δ 7.2–7.5 ppm). IR confirms the carbonyl stretch (C=O, ~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SHELX-2018/3) resolves molecular geometry. Refinement with SHELXL ensures accuracy in bond lengths/angles (e.g., isoindoline ring planarity) .

Q. What are the safety protocols for handling Benzyl 4-vinylisoindoline-2-carboxylate in laboratory settings?

- Guidelines : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to SDS for toxicity data (e.g., LD₅₀) and storage conditions (e.g., inert atmosphere, –20°C) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved during refinement?

- Approach : Use SHELXL’s PART instruction to model disorder. Validate with Mercury’s void analysis and packing similarity tools to distinguish genuine disorder from experimental artifacts. Cross-check with DFT-calculated geometries (e.g., Gaussian09) .

Q. What computational strategies are employed to predict the compound’s reactivity in radical-mediated reactions?

- Methods : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the benzyl group (e.g., C–H activation at the isoindoline ring). Compare with experimental electron affinity (EA) and ionization energy (IE) data from NIST Chemistry WebBook .

Q. How to address inconsistent kinetic data in esterification or vinylation reactions?

- Analysis : Apply multivariate regression to identify outliers. For non-linear kinetics, use Michaelis-Menten models (enzyme-catalyzed systems) or Arrhenius plots (temperature dependence). Validate with control experiments (e.g., substrate scope studies) .

Q. What strategies ensure reproducibility in multi-step syntheses involving sensitive intermediates?

- Best Practices : Use Schlenk-line techniques for air-sensitive steps (e.g., vinyl group introduction). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Document solvent purity (HPLC-grade) and moisture levels (<50 ppm) .

Data Analysis and Tools

Q. Which software tools are recommended for visualizing and analyzing crystal structures of this compound?

- Tools : Mercury (CCDC) for void analysis and intermolecular interaction mapping. ORTEP-3 generates publication-quality thermal ellipsoid plots. ConQuest (CSD database) retrieves comparable structures for hydrogen-bonding patterns .

Q. How to validate molecular geometry against theoretical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.